molecular formula C6H12N2O2 B14483280 2-Nitro-N-propylprop-1-en-1-amine CAS No. 64331-52-8

2-Nitro-N-propylprop-1-en-1-amine

Cat. No.: B14483280
CAS No.: 64331-52-8
M. Wt: 144.17 g/mol
InChI Key: UIUUIXCRHLRLLK-UHFFFAOYSA-N
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Description

2-Nitro-N-propylprop-1-en-1-amine is an organic compound that belongs to the class of nitroamines Nitroamines are characterized by the presence of both nitro and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-propylprop-1-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a nitroamine precursor. For example, the reaction of 1-bromo-2-nitropropane with propylamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes. This involves the reaction of propylamine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction parameters, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-propylprop-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-propylprop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-N-propylprop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify biomolecules. The amine group can form hydrogen bonds and ionic interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-propylprop-1-en-1-amine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64331-52-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-nitro-N-propylprop-1-en-1-amine

InChI

InChI=1S/C6H12N2O2/c1-3-4-7-5-6(2)8(9)10/h5,7H,3-4H2,1-2H3

InChI Key

UIUUIXCRHLRLLK-UHFFFAOYSA-N

Canonical SMILES

CCCNC=C(C)[N+](=O)[O-]

Origin of Product

United States

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